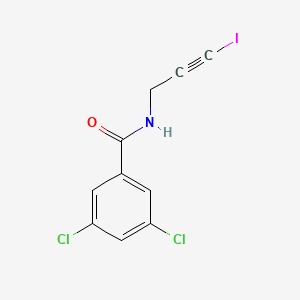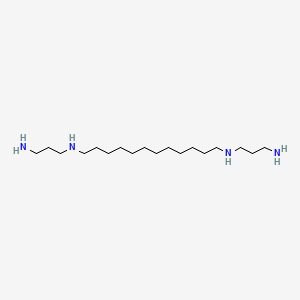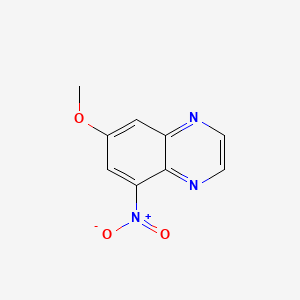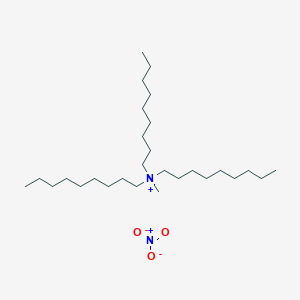
N-Methyl-N,N-dinonylnonan-1-aminium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its nitrate group, which imparts certain reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dinonylnonan-1-aminium nitrate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the nitrate group. One common method involves the reaction of N,N-dinonylnonan-1-amine with methyl iodide in the presence of a base to form the quaternary ammonium iodide. This intermediate is then treated with silver nitrate to exchange the iodide ion for a nitrate ion, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N,N-dinonylnonan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can participate in oxidation reactions, potentially forming nitro compounds.
Reduction: The compound can be reduced under specific conditions, leading to the formation of amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N,N-dinonylnonan-1-aminium nitrate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in studies of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Methyl-N,N-dinonylnonan-1-aminium nitrate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic regions of molecules or cell membranes, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction can disrupt the structure of lipid bilayers, leading to cell lysis in microbial organisms. The nitrate group can also participate in redox reactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium nitrate
- N-Methyl-N,N-didecyldecan-1-aminium nitrate
- N-Methyl-N,N-didodecyldodecan-1-aminium nitrate
Uniqueness
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its surfactant behavior. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and efficacy in disrupting lipid bilayers.
Propriétés
Numéro CAS |
64789-34-0 |
|---|---|
Formule moléculaire |
C28H60N2O3 |
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
methyl-tri(nonyl)azanium;nitrate |
InChI |
InChI=1S/C28H60N.NO3/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;2-1(3)4/h5-28H2,1-4H3;/q+1;-1 |
Clé InChI |
DMSWNEOMPNQYGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
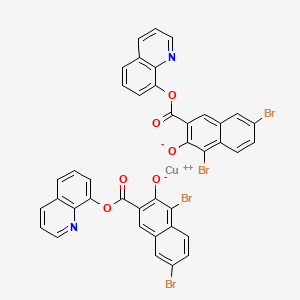
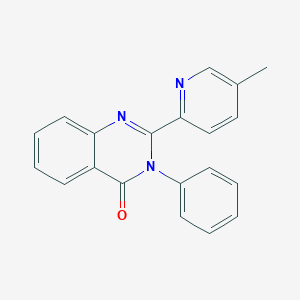
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
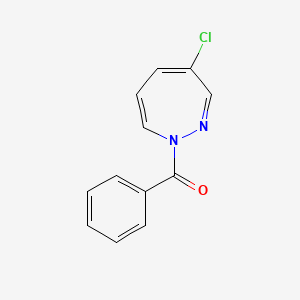
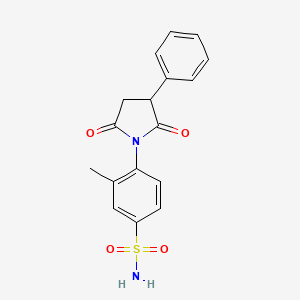
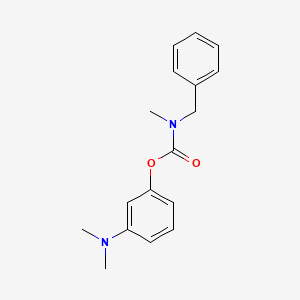
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
